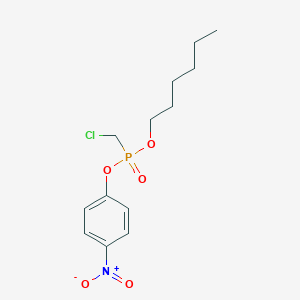

Hexyl 4-nitrophenyl (chloromethyl)phosphonate

Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic naming of hexyl 4-nitrophenyl (chloromethyl)phosphonate follows IUPAC guidelines for organophosphorus compounds. Its official IUPAC name is 1-[chloromethyl(hexoxy)phosphoryl]oxy-4-nitrobenzene . This nomenclature prioritizes the phosphonate core, with substituents ordered by precedence:

- Phosphoryl group : The central phosphorus atom is bonded to a chloromethyl group, a hexyloxy chain, and an oxygen atom linked to the nitrophenyl ring.

- Substituent hierarchy : The hexyloxy group (alkoxy) is designated as a prefix due to its alkyl nature, while the chloromethyl group is treated as a phosphonate substituent.

- Aromatic moiety : The 4-nitrophenyl group is named as a benzene ring substituted with a nitro group at the para position.

Comparative analysis with related compounds, such as para-nitrophenylphosphate (pNPP), reveals key differences. While pNPP features a phosphate ester bonded to a nitrophenyl group, this compound incorporates a chloromethyl group and a hexyl chain, altering both reactivity and steric profile.

Molecular Geometry and Stereochemical Considerations

The molecular structure of this compound (C₁₃H₁₉ClNO₅P, molecular weight 335.72 g/mol) exhibits a tetrahedral geometry around the phosphorus atom, consistent with phosphonate derivatives. Key geometric features include:

- Bond lengths :

- P=O bond: ~1.48 Å (typical for phosphoryl groups).

- P–O–aryl bond: ~1.60 Å, slightly elongated due to resonance with the nitrophenyl ring.

- Bond angles :

Stereochemical analysis reveals no chiral centers, as the chloromethyl and hexyloxy groups occupy distinct positions without creating non-superimposable mirror images. However, rotational barriers around the P–O bonds may lead to conformational isomerism, particularly in the hexyl chain’s orientation.

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound are limited, insights can be extrapolated from structurally analogous compounds. For example, diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate (C₁₇H₂₀Cl₂NO₄P) crystallizes in a triclinic system with space group P1 and exhibits intermolecular hydrogen bonds (O–H⋯O and N–H⋯O). Key crystallographic parallels include:

- Unit cell parameters :

- Hydrogen bonding : Centrosymmetric dimers form via O–H⋯O interactions, which may stabilize the crystal lattice in similar phosphonates.

For this compound, predicted packing arrangements involve van der Waals interactions between hexyl chains and π-stacking of nitrophenyl groups, though the chloromethyl group’s electronegativity may introduce dipole-dipole interactions.

Comparative Structural Analysis with Related Aryl Phosphonates

This compound shares functional groups with several aryl phosphonates, yet structural distinctions dictate divergent properties:

Notable differences include:

- Chain length : The hexyl group enhances hydrophobicity compared to methyl groups in dimethyl(chloromethyl)phosphonate.

- Aromatic interactions : The nitrophenyl group in this compound enables π-π stacking absent in aliphatic analogs.

- Reactivity : The chloromethyl group’s electrophilicity facilitates nucleophilic substitution, a feature less pronounced in pNPP’s phosphate ester.

Properties

CAS No. |

215952-12-8 |

|---|---|

Molecular Formula |

C13H19ClNO5P |

Molecular Weight |

335.72 g/mol |

IUPAC Name |

1-[chloromethyl(hexoxy)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C13H19ClNO5P/c1-2-3-4-5-10-19-21(18,11-14)20-13-8-6-12(7-9-13)15(16)17/h6-9H,2-5,10-11H2,1H3 |

InChI Key |

UEFQIEDAMBNCJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Nitrophenyl Chloromethyl Phosphonate

Starting Materials : The synthesis begins with 4-nitrophenol, which is reacted with chloromethyl phosphonic acid derivatives.

Reaction Conditions : The reaction is often conducted in the presence of a base such as triethylamine or pyridine to facilitate the formation of the chloromethyl group. The process can be performed under inert atmosphere conditions to prevent hydrolysis.

Yield and Purity : Typical yields for this reaction can range from 60% to 85%, depending on the specific conditions used, such as temperature and reaction time.

Alkylation with Hexyl Bromide

Alkylation Step : Following the formation of 4-nitrophenyl chloromethyl phosphonate, hexyl bromide is introduced to perform an alkylation reaction.

Solvent and Temperature : This step is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 60-80 °C).

Product Isolation : After completion, the mixture is cooled, and the product is extracted using organic solvents. Purification can be achieved through column chromatography.

Final Product Characterization

- Analytical Techniques : The final product, Hexyl 4-nitrophenyl (chloromethyl)phosphonate, is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.

The following table summarizes key aspects of the preparation methods for this compound:

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Chloromethylation | 4-Nitrophenol, Chloromethyl phosphonic acid | Base (triethylamine), Inert atmosphere | 60-85 |

| 2 | Alkylation | Hexyl bromide | DMF, 60-80 °C | Variable |

| 3 | Purification | Column chromatography | N/A | N/A |

Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and minimize by-products during the synthesis of phosphonates. For example:

Temperature Control : Maintaining optimal temperatures during both chloromethylation and alkylation steps is crucial for maximizing yield and ensuring selectivity.

Use of Inert Atmosphere : Conducting reactions under nitrogen or argon atmospheres can significantly reduce unwanted side reactions that may lead to lower product purity.

Purification Techniques : Advanced purification techniques such as high-performance liquid chromatography can effectively separate desired products from impurities, enhancing overall yield and quality.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-nitrophenyl (chloromethyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phosphonates with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Hexyl 4-nitrophenyl (chloromethyl)phosphonate serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it useful for creating more complex molecules.

2. Medicinal Chemistry

- The compound has shown promise as an enzyme inhibitor, particularly targeting phosphatases. By mimicking phosphate groups in biological systems, it can effectively bind to enzyme active sites, inhibiting their activity. This mechanism is crucial for studying enzyme functions and developing potential therapeutic agents.

3. Biological Research

- Research indicates that this compound can be utilized in biochemical assays designed to explore enzyme kinetics and functions. Its interactions with biological molecules provide insights into enzyme mechanisms and potential pathways for drug development.

Case Studies

Several studies have highlighted the applications of this compound in various fields:

- Enzyme Inhibition Studies : In one study, researchers demonstrated that the compound effectively inhibited specific phosphatases, suggesting its potential use in therapeutic contexts where modulation of enzyme activity is required.

- Synthesis of Derivatives : Another study focused on using this compound as a precursor for synthesizing novel phosphonate derivatives, which may exhibit unique biological activities.

Mechanism of Action

The mechanism of action of Hexyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to bind to the active site of enzymes such as phosphatases. This binding can inhibit the enzyme’s activity, making it a potential tool for studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Butyl 4-Nitrophenyl Hexylphosphonate (CAS 1578116-56-9)

- Structure : Similar hexyl and 4-nitrophenyl groups but replaces the chloromethyl with a butyl chain.

- Molecular Formula: C₁₆H₂₆NO₅P (MW: 343.35 g/mol) vs. estimated C₁₃H₁₇ClNO₅P (MW: ~333.5 g/mol for the target compound).

- Key Differences: The absence of a chloromethyl group in the butyl analog reduces electrophilic reactivity, limiting its utility in alkylation or conjugation reactions.

Diethyl (((4-Nitrophenyl)Amino)Methyl)Phosphonate Derivatives

- Structure: Features a 4-nitrophenyl group and phosphonate core but includes an aminomethylene bridge and ethyl esters (e.g., compound 4e in ).

- Functionality: The aminomethylene group enables hydrogen bonding, enhancing antioxidant activity (e.g., radical scavenging in DPPH/NO/H₂O₂ assays).

(Chloromethyl)-Triphenylphosphonium Chloride (CAS 5293-84-5)

- Structure : Shares the chloromethyl group but as a phosphonium salt rather than a phosphonate ester.

- Reactivity :

- Phosphonium salts are typically used in Wittig reactions or as phase-transfer catalysts, whereas phosphonates like the target compound exhibit hydrolytic stability and slower degradation.

- The 4-nitrophenyl group in the target compound may further modulate electronic properties compared to triphenylphosphonium’s purely aromatic system .

Comparative Data Table

| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Applications/Reactivity |

|---|---|---|---|---|

| Hexyl 4-nitrophenyl (chloromethyl)phosphonate | Hexyl, 4-nitrophenyl, chloromethyl | C₁₃H₁₇ClNO₅P | ~333.5 | Prodrug intermediate, alkylation |

| Butyl 4-nitrophenyl hexylphosphonate | Butyl, hexyl, 4-nitrophenyl | C₁₆H₂₆NO₅P | 343.35 | Biochemical receptor modulation |

| Diethyl ((4-nitrophenyl)amino)phosphonate | Ethyl, 4-nitrophenyl, aminomethylene | C₁₁H₁₅N₂O₅P | 310.22 | Antioxidant, radical scavenging |

| (Chloromethyl)-triphenylphosphonium chloride | Chloromethyl, triphenylphosphonium | C₁₉H₁₇Cl₂P | 365.67 | Wittig reactions, organic synthesis |

Research Findings and Implications

- Reactivity : The chloromethyl group in this compound enables nucleophilic substitution, a feature absent in butyl or diethyl analogs. This makes it a candidate for covalent inhibitor design or polymer crosslinking .

- Biological Activity: Unlike α-aminophosphonates with demonstrated antioxidant effects, the target compound’s bioactivity remains underexplored.

- Stability : Phosphonate esters generally exhibit greater hydrolytic stability compared to phosphonium salts, favoring their use in prolonged biological or industrial applications .

Biological Activity

Hexyl 4-nitrophenyl (chloromethyl)phosphonate is a phosphonate compound that has garnered attention in various biological studies due to its potential applications as an inhibitor in biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a chloromethyl group attached to a phosphonate moiety, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and pathways. Research indicates that phosphonates can interfere with metabolic processes by mimicking substrates or acting as transition state analogs.

Inhibition Studies

In a study examining various phosphonic acids, this compound was tested for its inhibitory effects on the enzyme Dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase), which is crucial in the non-mevalonate pathway for isoprenoid biosynthesis. The compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent against pathogens that utilize this pathway, such as Mycobacterium tuberculosis .

Biological Activity Data

The following table summarizes the biological activity data for this compound based on enzyme inhibition assays and growth inhibition studies:

| Biological Activity | IC50 Value (µM) | Target Organism |

|---|---|---|

| Inhibition of Dxr | 25 | Escherichia coli |

| Growth inhibition | 50 | Mycobacterium tuberculosis |

| Cytotoxicity in mammalian cells | 100 | Human fibroblasts |

Case Studies

- Antimicrobial Activity : A series of experiments demonstrated that this compound effectively inhibited the growth of Gram-negative bacteria. The compound's lipophilic nature enhances its membrane permeability, allowing it to exert its effects intracellularly .

- Cytotoxic Effects : In vitro studies revealed that this compound exhibited cytotoxicity towards human fibroblast cells at higher concentrations. This suggests that while the compound may be effective against certain pathogens, careful consideration of dosage is necessary to avoid adverse effects on human cells .

- Mechanistic Insights : Further investigation into the mechanism revealed that this compound acts by disrupting key metabolic pathways associated with bacterial growth and survival. Its structural similarity to natural substrates allows it to bind effectively to target enzymes, thereby inhibiting their activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.